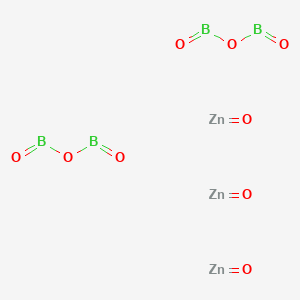

Oxo(oxoboranyloxy)borane;oxozinc

Description

Properties

Molecular Formula |

B4O9Zn3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

oxo(oxoboranyloxy)borane;oxozinc |

InChI |

InChI=1S/2B2O3.3O.3Zn/c2*3-1-5-2-4;;;;;; |

InChI Key |

HOHHSCPRQVAXIO-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)OB=O.B(=O)OB=O.O=[Zn].O=[Zn].O=[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxo(oxoboranyloxy)borane;oxozinc can be synthesized through several methods. One common method involves the oxidation of boron compounds. For example, boron can be oxidized using oxygen or air at high temperatures to produce boron trioxide . The reaction conditions typically involve temperatures around 450°C to 1860°C, depending on the specific method and desired purity .

Industrial Production Methods

In industrial settings, boron trioxide is produced by heating boric acid (H₃BO₃) above 300°C. This process removes water and results in the formation of boron trioxide . The industrial production of boron trioxide is crucial for its use in various applications, including the manufacture of borosilicate glass and ceramics.

Chemical Reactions Analysis

Types of Reactions

Oxo(oxoboranyloxy)borane;oxozinc undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form borates.

Reduction: It can be reduced to elemental boron using reducing agents like magnesium.

Substitution: It can react with other compounds to form various boron-containing derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxygen: For oxidation reactions.

Magnesium: For reduction reactions.

Alkali metals: For substitution reactions.

Major Products Formed

The major products formed from these reactions include borates, elemental boron, and various boron-containing compounds .

Scientific Research Applications

Oxo(oxoboranyloxy)borane;oxozinc has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxo(oxoboranyloxy)borane;oxozinc involves its ability to act as a catalyst and intermediate in various chemical reactions. Its molecular targets include boron atoms, which can form stable bonds with oxygen and other elements. The pathways involved in its reactions typically include oxidation, reduction, and substitution processes .

Comparison with Similar Compounds

Oxo(oxoboranyloxy)borane

Oxo(oxoboranyloxy)borane is a boron-containing compound structurally related to alumanyloxy(oxo)borane (CAS 61279-70-7) . It is used in specialized synthesis and materials science, with safety protocols emphasizing ventilation and protective equipment .

Oxozinc

Oxozinc refers to zinc-based nanomaterials, particularly oxozinc nanofibers, applied in agriculture for zinc biofortification. These nanofibers enhance wheat growth and zinc uptake in calcareous soils, outperforming traditional zinc sulfate (ZnSO₄) in efficiency. Seed-primed oxozinc nanofibers achieved the highest Zn uptake (up to 351 s·g/cm³ in specific applications) .

Structural and Chemical Properties

Table 1: Key Structural Features

Key Observations:

- Oxo(oxoboranyloxy)borane shares structural similarities with alumanyloxy(oxo)borane, emphasizing boron-oxygen bonding. Its stability is comparable to borane-amine adducts (e.g., UiOAB complex), which resist volatility and degradation .

- Oxozinc differs fundamentally as a zinc oxide derivative, with Zn-O bonds providing robust thermal and chemical stability in agricultural settings .

Table 2: Application Efficiency and Metrics

Key Observations:

- Oxozinc excels in controlled nutrient delivery, while borane-based compounds dominate energy storage (hydrogen) and high-energy applications (hypergolic fuels).

- Boranephosphonates bridge materials science and biotechnology, offering tailored stability for biomedical uses .

Stability and Reactivity

Table 3: Stability Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.